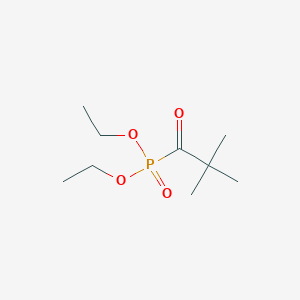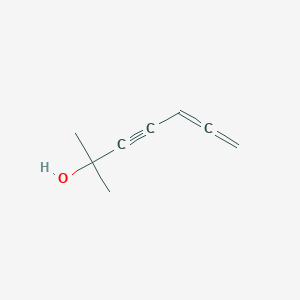![molecular formula C13H20ClNO2 B14742034 Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- CAS No. 5414-70-0](/img/structure/B14742034.png)
Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- is a chemical compound that features a complex structure with both ethanol and benzylamine functionalities. This compound is notable for its unique combination of a tert-butyl group, a chlorine atom, and a hydroxyl group attached to a benzylamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- typically involves the reaction of 5-tert-butyl-3-chloro-2-hydroxybenzaldehyde with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are carefully monitored and controlled to ensure consistent quality and high yield. Purification steps such as distillation or crystallization may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl and chlorine substituents can affect the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol, 2-[(5-tert-butyl-2-hydroxybenzyl)amino]-: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethanol, 2-[(3-chloro-2-hydroxybenzyl)amino]-: Lacks the tert-butyl group, which may influence its lipophilicity and membrane permeability.
Ethanol, 2-[(5-tert-butyl-3-chloro-2-methoxybenzyl)amino]-: Contains a methoxy group instead of a hydroxyl group, altering its hydrogen bonding capability.
Uniqueness
Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
5414-70-0 |
|---|---|
Formule moléculaire |
C13H20ClNO2 |
Poids moléculaire |
257.75 g/mol |
Nom IUPAC |
4-tert-butyl-2-chloro-6-[(2-hydroxyethylamino)methyl]phenol |
InChI |
InChI=1S/C13H20ClNO2/c1-13(2,3)10-6-9(8-15-4-5-16)12(17)11(14)7-10/h6-7,15-17H,4-5,8H2,1-3H3 |
Clé InChI |
FOJIEXPSXCEXKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)CNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)
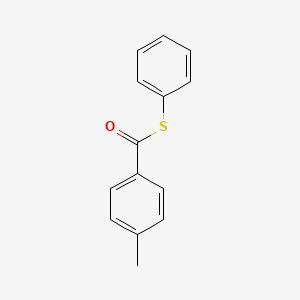
![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate](/img/structure/B14741968.png)
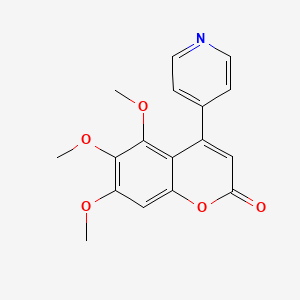
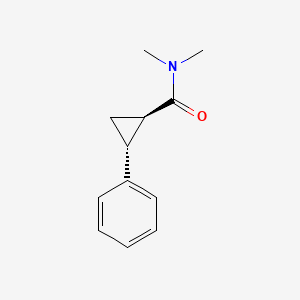
![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)

![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
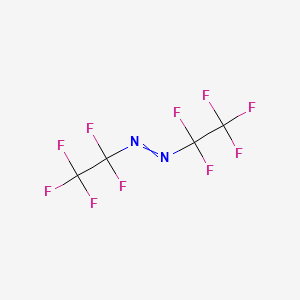
![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)

